Eriodictyol-7-O-glucósido

Descripción general

Descripción

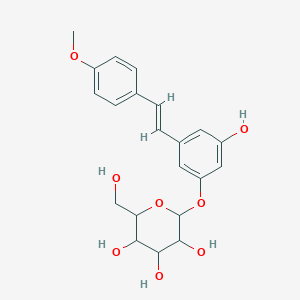

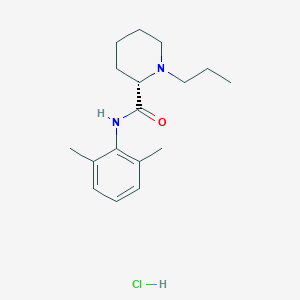

Eriodictyol 7-O-glucoside (Eriodictyol 7-O-β-D-glucoside) is a flavonoid and a potent free radical scavenger . It is also an Nrf2 activator and confers protection against Cisplatin-induced toxicity . It is found in various medicinal plants, citrus fruits, and vegetables .

Synthesis Analysis

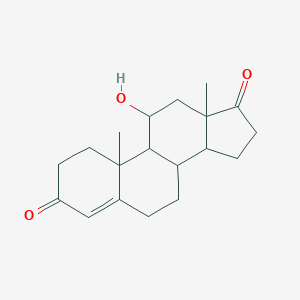

Eriodictyol 7-O-glucoside is a flavanone glucoside found in V. coloratum and has diverse biological activities . It is involved in the flavonoid metabolic pathway . Glycosylation of flavonoids is mediated by Family 1 glycosyltransferases (UGTs), which use UDP-sugars, such as UDP-glucose, as the glycosyl donor .Molecular Structure Analysis

The molecular formula of Eriodictyol 7-O-glucoside is C21H22O11 . The glycosylation position in the reacted flavonoids was determined to be the C-7 hydroxyl group .Chemical Reactions Analysis

Eriodictyol 7-O-glucoside is a potent free radical scavenger . It activates nuclear factor E2-related factor 2 (Nrf2) in a reporter assay . It protects against cytotoxicity induced by cisplatin in human renal mesangial cells .Physical And Chemical Properties Analysis

Eriodictyol 7-O-glucoside has a molecular weight of 450.39 . It is a powder .Aplicaciones Científicas De Investigación

Actividad antioxidante

El Eriodictyol-7-O-glucósido es un potente captador de radicales libres . Se ha encontrado que elimina los radicales aniónicos hidroxilo y superóxido en ensayos sin células .

Actividad antiinflamatoria

Se ha demostrado que el Eriodictyol tiene propiedades antiinflamatorias . Se cree que esto se debe a su capacidad para modular una serie de cascadas de señalización celular .

Actividad anticancerígena

Se ha encontrado que el Eriodictyol tiene propiedades anticancerígenas . Los mecanismos exactos mediante los cuales ejerce este efecto todavía se están investigando .

Actividad neuroprotectora

Se ha demostrado que el Eriodictyol protege las células ganglionares de la retina del estrés oxidativo inducido por la alta glucosa y la apoptosis celular mediante la activación de las vías Nrf2 / HO-1 .

Actividad cardioprotectora

Se ha encontrado que el Eriodictyol tiene propiedades cardioprotectoras . Se cree que esto se debe a sus actividades antioxidantes y antiinflamatorias .

Actividad antidiabética y antiobesidad

Se ha encontrado que el Eriodictyol tiene propiedades antidiabéticas y antiobesidad

Mecanismo De Acción

Eriodictyol-7-O-glucoside, also known as Eriodictyol 7-O-glucoside, is a flavonoid that has been found in various medicinal plants and citrus fruits . This compound has been associated with a number of health benefits due to its interaction with various cellular and molecular pathways .

Target of Action

The primary target of Eriodictyol-7-O-glucoside is the nuclear factor E2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress .

Mode of Action

Eriodictyol-7-O-glucoside activates the Nrf2 signaling pathway . It stabilizes Nrf2 by delaying its degradation, leading to the accumulation of Nrf2 protein and the activation of the Nrf2-dependent protective response .

Biochemical Pathways

The activation of Nrf2 by Eriodictyol-7-O-glucoside impacts various cellular and molecular pathways. It has been associated with antioxidant, anti-inflammatory, anti-cancer, neuroprotective, cardioprotective, anti-diabetic, anti-obesity, and hepatoprotective effects . The compound’s ability to modulate a number of cell-signaling cascades is linked to these therapeutic roles .

Pharmacokinetics

While the general pharmacokinetic parameters of Eriodictyol-7-O-glucoside are yet to be determined in humans, a study on mice indicated that the compound was moved into the blood plasma, with its concentration levels peaking 19.3 minutes after treatment .

Result of Action

The activation of Nrf2 by Eriodictyol-7-O-glucoside leads to various molecular and cellular effects. For instance, it has been shown to protect retinal ganglion cells from high glucose-induced oxidative stress and cell apoptosis . Furthermore, it has been found to confer protection against cisplatin-induced toxicity in human renal mesangial cells .

Safety and Hazards

When handling Eriodictyol 7-O-glucoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-5,14,16,18-25,27-29H,6-7H2/t14-,16+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFHNDRXYHOLSH-SFTVRKLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38965-51-4 | |

| Record name | Eriodictyol 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38965-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-2,3-dihydro-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Eriodictyol 7-O-glucoside has been identified as a potent activator of the Nrf2/ARE pathway. [, ] It exerts its effects by promoting the nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant and phase II detoxifying enzymes. [, ] This activation leads to increased production of cytoprotective proteins, ultimately protecting cells from oxidative stress and related damage. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)